5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride
Overview
Description
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of an oxazole ring and a thiophene ring, both of which are heterocyclic structures. The oxazole ring contains one oxygen and one nitrogen atom, while the thiophene ring contains one sulfur atom. The sulfonyl chloride group attached to the thiophene ring makes this compound highly reactive and useful in various chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(1,3-oxazol-5-yl)aniline, have been studied for their inhibitory effects on mild steel corrosion . Another compound, 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, has been identified as an isoform-selective inhibitor of human carbonic anhydrase II , which is involved in many important physiological and pathological processes .
Mode of Action
The related compound 3-(1,3-oxazol-5-yl)aniline has been shown to form a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .
Biochemical Pathways
The related compound 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide has been shown to inhibit human carbonic anhydrase ii , an enzyme involved in many physiological and pathological processes .
Result of Action
The related compound 3-(1,3-oxazol-5-yl)aniline has been shown to exhibit an outstanding protection efficacy of 935% against mild steel corrosion at a concentration of 005 mM .
Action Environment
The related compound 3-(1,3-oxazol-5-yl)aniline has been shown to have its inhibition efficiency increase with increasing inhibitor concentration, while it decreases with rising temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride typically involves the reaction of 5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:
5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid+SOCl2→5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Cyclization: Cyclization reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and are carried out under reflux conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfones: Formed from the oxidation of the thiophene ring.
Heterocyclic Compounds: Formed from cyclization reactions involving the oxazole ring.
Scientific Research Applications
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators for studying various biological pathways.
Material Science: Utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Chemical Synthesis: Acts as a versatile building block for the construction of complex molecules in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfone: Formed by the oxidation of the thiophene ring to a sulfone.
Uniqueness
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, oxidation, and cyclization, sets it apart from similar compounds. Additionally, its applications in medicinal chemistry, biological studies, and material science highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGTZUMWQUDWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380055 | |
Record name | 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-40-4 | |
Record name | 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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